7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Descripción
This compound features a tetrahydroquinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 2H-1,3-benzodioxol-5-yl group. Additionally, the quinazoline nitrogen at position 3 is substituted with a 4-methoxyphenylmethyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the benzodioxole and methoxyphenyl groups may influence lipophilicity and target specificity .
Propiedades
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O6/c1-32-17-6-2-14(3-7-17)12-29-24(30)18-8-4-16(10-19(18)26-25(29)31)23-27-22(28-35-23)15-5-9-20-21(11-15)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFRVCYGFARTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione , hereafter referred to as Compound A , is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
Compound A features a tetrahydroquinazoline core substituted with a benzodioxole moiety and an oxadiazole ring. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione |
| Molecular Formula | C20H20N4O5 |
| Molecular Weight | 396.39 g/mol |
Biological Activity Overview
Research has indicated that Compound A exhibits a range of biological activities:
-
Antitumor Activity :
- In vitro studies have shown that Compound A demonstrates selective cytotoxicity against various cancer cell lines. For instance, it has been tested against human tumor cells including HepG2 and NCI-H661. The structure–activity relationship (SAR) suggests that modifications in the oxadiazole and quinazoline moieties can enhance antitumor efficacy .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Compound A has been evaluated for neuroprotective properties through its interaction with oxidative stress pathways. It activates the NRF2 pathway, which plays a crucial role in cellular defense against oxidative damage. This activity suggests its potential application in neurodegenerative diseases such as Alzheimer's .
The biological effects of Compound A are attributed to its ability to interact with specific molecular targets:
- Oxidative Stress Modulation : By activating the NRF2 pathway, Compound A enhances the expression of antioxidant genes, thereby reducing oxidative stress within cells .
- Enzymatic Inhibition : Compound A has shown inhibitory effects on monoamine oxidase (MAO) enzymes which are involved in neurotransmitter metabolism. This inhibition could contribute to its neuroprotective effects .
Case Studies
Several studies have been conducted to evaluate the biological activity of Compound A:
- Study on Antitumor Effects :
- Neuroprotective Study :
Aplicaciones Científicas De Investigación
Structural Overview
The compound features:
- Benzodioxole ring : Known for its pharmacological properties.
- Oxadiazole moiety : Often associated with biological activity.
- Tetrahydroquinazoline framework : Recognized for its role in drug development.
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties . Studies suggest that the oxadiazole and benzodioxole components may enhance its biological activity by interacting with specific cellular targets.
Research indicates that derivatives of this compound exhibit:
- Antioxidant effects , potentially reducing oxidative stress in cells.
- Antitumor activity , with some studies showing inhibition of cancer cell proliferation in vitro.
Drug Development
Due to its structural complexity and biological activity, this compound serves as a promising lead for the development of new pharmaceuticals targeting various diseases, including:
- Cancer
- Infectious diseases
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against a range of pathogens. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro assays revealed that the compound could induce apoptosis in cancer cells. Mechanistic studies indicated that it may activate specific signaling pathways involved in cell death.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Tetrahydroquinazoline Derivatives
While the tetrahydroquinazoline-dione core is rare in literature, related quinazoline derivatives (e.g., with pyrimidine or benzodiazepine cores) exhibit diverse activities. For instance:
- 3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4-dione () shares the 4-methoxyphenyl group but replaces the quinazoline core with a benzodiazepine system.
1,2,4-Oxadiazole-Containing Compounds
- Substituted-phenyl-1,2,4-oxadiazol-5-yl derivatives () lack the quinazoline-dione core but incorporate benzoxazine or benzodiazepine moieties. These compounds prioritize hydrogen-bonding interactions, whereas the target compound’s fused quinazoline system may enhance π-π stacking with hydrophobic enzyme pockets .
- Bi-oxadiazole derivatives () with thioxo groups exhibit antinociceptive and anticancer activities. The target compound’s benzodioxole substituent may offer improved bioavailability over sulfur-containing analogs due to reduced metabolic oxidation .
Benzodioxole and Methoxyphenyl Derivatives
- Benzodioxole groups (e.g., in safrole derivatives) are associated with CNS activity but carry toxicity risks. The target compound’s substitution at position 5 of benzodioxole may mitigate such risks while retaining blood-brain barrier penetration .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely confers higher stability than sulfur-containing analogs (e.g., thioxo derivatives in ), reducing susceptibility to hepatic degradation .
- Target Specificity : The tetrahydroquinazoline-dione core may interact with kinase or protease targets, similar to quinazoline-based EGFR inhibitors. The benzodioxole group could further modulate selectivity for CNS targets .
- Synergistic Effects : Combining the electron-deficient oxadiazole ring with the electron-rich methoxyphenyl group may balance solubility and membrane permeability, enhancing oral bioavailability .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
